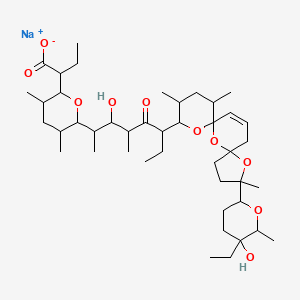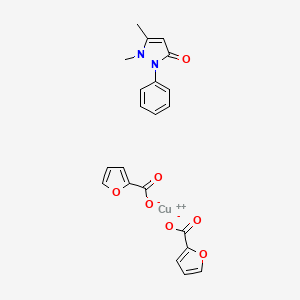
Copper, (1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one-O)(2-furancarboxylato-O(sup 1), O(sup 2))(2-furancarboxylato-O(sup 2))-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper, (1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one-O)(2-furancarboxylato-O(sup 1), O(sup 2))(2-furancarboxylato-O(sup 2))- is a coordination compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a copper ion coordinated with 1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one and two furancarboxylate ligands, which contribute to its distinct properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the condensation reaction of 4-amino-1,2-dihydro-1,5-dimethyl-2-phenylpyrazol-3-one with 2,5-dihydroxy actophenone to form the chemosensor, which is then reacted with copper ions . The reaction conditions often include the use of methanol and water as solvents in a 6:4 ratio, with the reaction being carried out at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The copper ion can participate in redox reactions, altering its oxidation state.
Substitution: Ligands coordinated to the copper ion can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and different ligands for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like methanol and water .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of copper(II) complexes, while substitution reactions can yield new coordination compounds with different ligands.
科学研究应用
This compound has several scientific research applications, including:
作用机制
The mechanism by which this compound exerts its effects involves the coordination of the copper ion with the ligands. The binding of copper ions to the chemosensor results in a redshift in the absorption peak, indicating a ligand-to-metal charge transfer mechanism . This interaction stabilizes the complex and enhances its detection capabilities.
相似化合物的比较
Similar Compounds
4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: A precursor in the synthesis of the compound.
2,5-Dihydroxy actophenone: Another precursor used in the synthesis.
Other Copper Complexes: Various copper complexes with different ligands that exhibit similar coordination properties.
Uniqueness
What sets this compound apart is its specific combination of ligands and its ability to act as a highly sensitive chemosensor for copper ions. The unique redshift in absorption peak upon binding with copper ions and its stability make it particularly valuable for applications in environmental monitoring and biological systems .
属性
CAS 编号 |
84009-24-5 |
|---|---|
分子式 |
C21H18CuN2O7 |
分子量 |
473.9 g/mol |
IUPAC 名称 |
copper;1,5-dimethyl-2-phenylpyrazol-3-one;furan-2-carboxylate |
InChI |
InChI=1S/C11H12N2O.2C5H4O3.Cu/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;2*6-5(7)4-2-1-3-8-4;/h3-8H,1-2H3;2*1-3H,(H,6,7);/q;;;+2/p-2 |
InChI 键 |
AYRAVIDDOURHPU-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC(=O)N(N1C)C2=CC=CC=C2.C1=COC(=C1)C(=O)[O-].C1=COC(=C1)C(=O)[O-].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


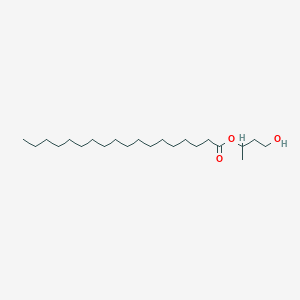
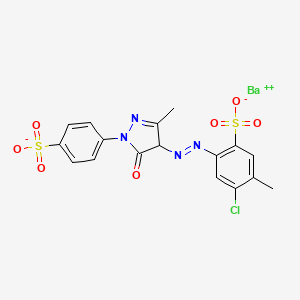
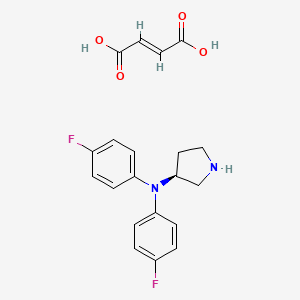
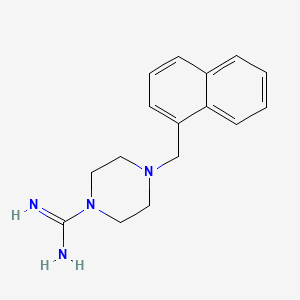
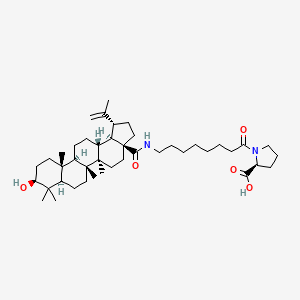
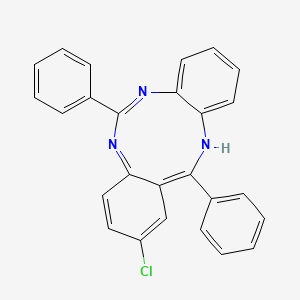
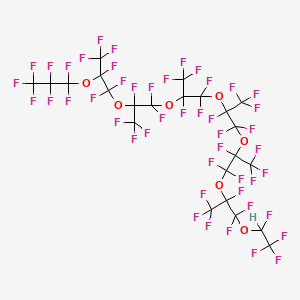
![13,14-dimethyl-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12735269.png)
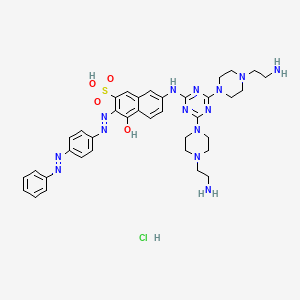
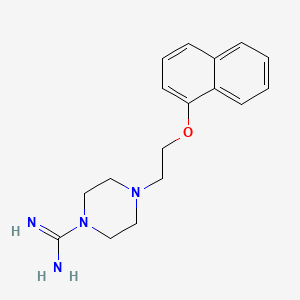
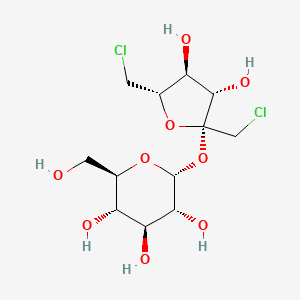
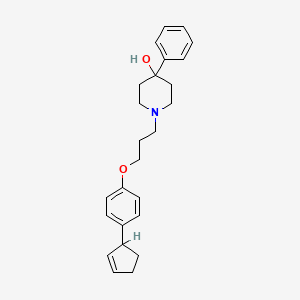
![4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-1,2,3,9b-tetrahydrodibenzofuran-4-one;dihydrochloride](/img/structure/B12735303.png)
